molecular formula C6H7NO3 B6161682 3-(1,3-oxazol-2-yl)propanoic acid CAS No. 1092297-60-3

3-(1,3-oxazol-2-yl)propanoic acid

Cat. No.: B6161682
CAS No.: 1092297-60-3
M. Wt: 141.12 g/mol
InChI Key: XOVUGONFOXECQL-UHFFFAOYSA-N
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Description

3-(1,3-Oxazol-2-yl)propanoic acid is a heterocyclic compound featuring an oxazole ring attached to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-oxazol-2-yl)propanoic acid typically involves the cyclization of β-hydroxy amides to oxazolines, followed by further functionalization to introduce the propanoic acid group . Common reagents used in this process include DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, which facilitate the cyclization under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-oxazol-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

    Reduction: Reduction of the oxazole ring can yield oxazolidine derivatives.

Common Reagents and Conditions:

Major Products:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1,3-oxazol-2-yl)propanoic acid involves the reaction of 2-amino-2-(1,3-oxazol-2-yl)acetic acid with acetic anhydride in the presence of a catalyst to form the desired product.", "Starting Materials": [ "2-amino-2-(1,3-oxazol-2-yl)acetic acid", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2-amino-2-(1,3-oxazol-2-yl)acetic acid in acetic anhydride.", "Step 2: Add a catalyst, such as sulfuric acid or phosphoric acid, to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then pour it into ice-cold water.", "Step 5: Collect the precipitated product by filtration and wash it with water.", "Step 6: Dry the product under vacuum to obtain 3-(1,3-oxazol-2-yl)propanoic acid." ] }

CAS No.

1092297-60-3

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

3-(1,3-oxazol-2-yl)propanoic acid

InChI

InChI=1S/C6H7NO3/c8-6(9)2-1-5-7-3-4-10-5/h3-4H,1-2H2,(H,8,9)

InChI Key

XOVUGONFOXECQL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)CCC(=O)O

Purity

95

Origin of Product

United States

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